![molecular formula C15H12O2S B14716574 1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid CAS No. 21339-69-5](/img/structure/B14716574.png)
1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid is an organosulfur compound with the molecular formula C15H12O2S It belongs to the class of dibenzothiophenes, which are polycyclic aromatic compounds containing a thiophene ring fused to two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1,4-dimethyldibenzothiophene with a carboxylating agent under specific conditions. For example, the use of carbon dioxide in the presence of a strong base such as potassium tert-butoxide can facilitate the carboxylation process.
Another approach involves the use of aryne intermediates. Aryne chemistry allows for the formation of the dibenzothiophene core, followed by functionalization to introduce the carboxylic acid group. This method often requires the use of o-silylaryl triflates and alkynyl sulfides under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and pressure, are critical factors in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of functionalized dibenzothiophenes.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
2,8-Dimethyldibenzo[b,d]thiophene: Similar structure but with methyl groups at different positions.
Dibenzothiophene: Lacks the methyl and carboxylic acid groups.
Benzo[b]thiophene: Contains a single benzene ring fused to a thiophene ring.
Uniqueness
The specific positioning of these functional groups can affect the compound’s electronic properties and interactions with other molecules .
Propiedades
Número CAS |
21339-69-5 |
|---|---|
Fórmula molecular |
C15H12O2S |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
1,4-dimethyldibenzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C15H12O2S/c1-8-7-11(15(16)17)9(2)13-10-5-3-4-6-12(10)18-14(8)13/h3-7H,1-2H3,(H,16,17) |
Clave InChI |
KAHTYLIMSKLDDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1SC3=CC=CC=C32)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
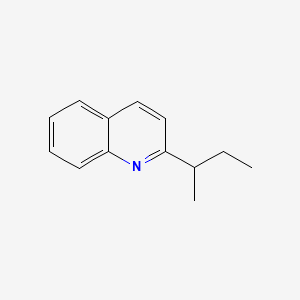
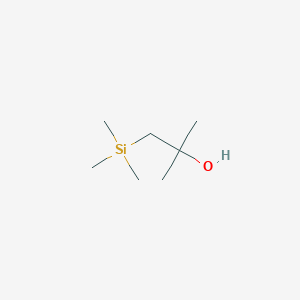




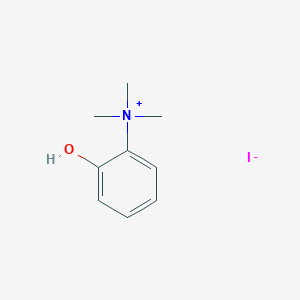
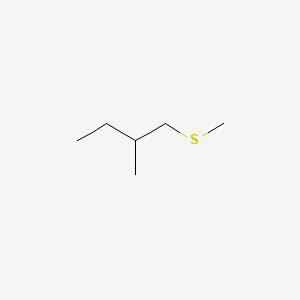


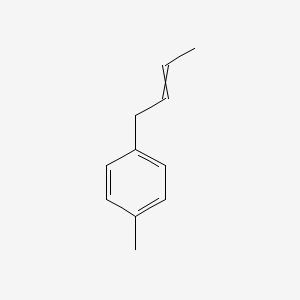
![4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate](/img/structure/B14716573.png)
![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
